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molecular formula C13H14FNO3S B1197457 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate CAS No. 58086-67-2

2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate

Cat. No. B1197457
M. Wt: 283.32 g/mol
InChI Key: HQWDKLAIDBOLFE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06323220B1

Procedure details

10 mmol of 2-fluoropyridine and 10 mmol of methyl 4-methylbenzenesulphonate are mixed in a 50 ml round-bottomed flask and stirred for 6 hours at 70° C. under a nitrogen atmosphere. The salt obtained in the form of a white solid is used without additional purification in the following step.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:8][C:9]1[CH:14]=[CH:13][C:12]([S:15]([O:18]C)(=[O:17])=[O:16])=[CH:11][CH:10]=1>>[CH3:8][C:9]1[CH:10]=[CH:11][C:12]([S:15]([O-:18])(=[O:17])=[O:16])=[CH:13][CH:14]=1.[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N+:3]=1[CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
FC1=NC=CC=C1
Name
Quantity
10 mmol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 6 hours at 70° C. under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The salt obtained in the form of a white solid
CUSTOM
Type
CUSTOM
Details
is used without additional purification in the following step

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[O-].FC1=[N+](C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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